Papa-apec

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

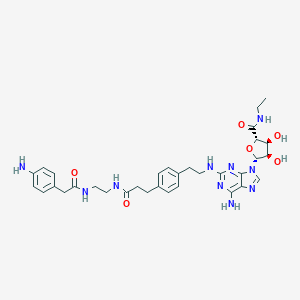

PAPA-APEC (Nα-p-aminophenylacetyl-APEC) is a synthetic adenosine receptor ligand derived from APEC (2-[4-[2-[[2-(2-aminoethyl)amino]carbonyl]ethyl]phenyl]ethylamino]-5'-N-ethylcarboxamidoadenosine), a selective A2-adenosine receptor agonist. This compound is chemically modified to include a p-aminophenylacetyl group, enabling its use as a photoaffinity probe for studying receptor-ligand interactions . This compound is radiolabeled with iodine-125 (125I-PAPA-APEC) and employed in receptor binding assays and photoaffinity labeling experiments to map adenosine receptor subunits in human striatal tissues . Its synthesis involves diazotization and HPLC purification, ensuring high specificity for A2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Coumaric acid ethyl ester can be synthesized through an esterification reaction. One common method involves reacting p-Coumaric acid with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .

Industrial Production Methods: In industrial settings, the production of p-Coumaric acid ethyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: p-Coumaric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form p-Coumaric acid or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: p-Coumaric acid and other oxidized derivatives.

Reduction: Corresponding alcohols and reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Understanding Adenosine Receptors

Role in Pharmacology

PAPA-APEC serves as a selective high-affinity agonist for the A2-adenosine receptor, which plays a crucial role in various physiological processes, including modulation of neurotransmitter release and regulation of blood flow. Research has demonstrated that this compound can effectively label the A2 binding subunit of these receptors, allowing for detailed studies of their structure and function .

Photoaffinity Labeling Studies

In photoaffinity cross-linking experiments, this compound has been used to identify specific proteins associated with A2 receptors. For instance, studies revealed that a 45,000 Da protein is distinctly labeled by this compound, providing insights into the receptor's molecular interactions and signaling pathways . Such studies are pivotal for drug development targeting these receptors.

Potential Therapeutic Applications

Drug Development

The unique properties of this compound make it a valuable tool in the development of new drugs targeting adenosine receptors. By understanding how this compound interacts with these receptors, researchers can design more effective agonists or antagonists that could lead to therapeutic advancements in treating conditions such as heart disease, cancer, and neurological disorders .

Case Study: Binding Affinity and Specificity

A study conducted on bovine striatal membranes utilized this compound to investigate binding affinity and specificity towards A2 receptors. The experiment involved varying concentrations of competitors to assess the binding dynamics of this compound. Results indicated that specific binding represented 50–60% of total binding at optimal radioligand concentrations, highlighting its effectiveness as a research tool in receptor pharmacology .

| Parameter | Value |

|---|---|

| Total Binding (cpm) | ~75,000 |

| Specific Binding (%) | 50–60% |

| Radioligand Concentration (nM) | 0.5–0.75 |

Case Study: Zoonotic Potential

Research has also indicated that this compound may have implications beyond pharmacology. For instance, studies on avian pathogenic Escherichia coli (APEC) suggest that compounds like this compound could be instrumental in understanding zoonotic transmission pathways from poultry to humans. This highlights the broader impact of such compounds in public health research .

Mechanism of Action

p-Coumaric acid ethyl ester exerts its effects through various molecular mechanisms. It can interact with cellular proteins and enzymes, modulating their activity. For example, it has been shown to inhibit the growth of certain fungi by disrupting their cell membranes and interfering with their metabolic processes . Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

APEC (Parent Compound)

APEC serves as the foundational structure for PAPA-APEC. While both compounds target A2-adenosine receptors, key differences include:

- Structural Modification: APEC lacks the p-aminophenylacetyl group, making it unsuitable for photoaffinity labeling. This compound’s aryl azide group allows covalent bonding with receptor subunits under UV light, enabling irreversible binding studies .

- Application : APEC is primarily used for competitive binding assays due to its reversible binding, whereas this compound’s covalent binding facilitates receptor subunit isolation and characterization .

Ac-ADAC (N-acetyl-ADAC)

Ac-ADAC is another adenosine receptor ligand structurally related to ADAC (adenosine amine congener). Comparisons with this compound include:

- Functional Group : Ac-ADAC contains an N-acetyl amide modification, enhancing metabolic stability but reducing photoaffinity utility compared to this compound’s aryl azide .

- Receptor Selectivity : Both compounds exhibit A2 receptor preference, but this compound’s binding kinetics are slower due to covalent interactions, offering advantages in long-term receptor mapping .

Table 1: Structural and Functional Comparison

| Compound | Key Modification | Binding Mechanism | Primary Application |

|---|---|---|---|

| APEC | None (parent compound) | Reversible | Competitive binding assays |

| This compound | p-aminophenylacetyl group | Covalent (photoaffinity) | Receptor subunit isolation |

| Ac-ADAC | N-acetyl amide | Reversible | Metabolic stability studies |

Comparison with Functionally Similar Compounds

m-DITC-ADAC (m-Phenylenediisothiocyanate-ADAC)

m-DITC-ADAC is a crosslinking agent used to study receptor dimerization. Unlike this compound:

- Mechanism : m-DITC-ADAC forms disulfide bridges between receptor subunits, whereas this compound binds directly to the receptor via photoactivation .

- Specificity : this compound’s binding is A2-selective, while m-DITC-ADAC may interact with multiple receptor subtypes due to broader reactivity .

125I-ZM241385

125I-ZM241385 is a radiolabeled A2A antagonist used in receptor autoradiography. Contrasts with this compound include:

- Binding Reversibility : ZM241385 binds reversibly, limiting its use in subunit isolation compared to this compound’s covalent linkage .

- Chemical Stability : this compound’s aryl azide requires UV activation, introducing experimental complexity absent in ZM241385 studies .

Research Findings and Limitations

- This compound’s Advantages :

- Limitations :

Properties

CAS No. |

124190-27-8 |

|---|---|

Molecular Formula |

C33H42N10O6 |

Molecular Weight |

674.7 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1 |

InChI Key |

YACZPSXUHHLMLM-CKXMCULTSA-N |

SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |

Key on ui other cas no. |

124190-27-8 |

Synonyms |

2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine PAPA-APEC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.